molecular formula C21H19N3O3S2 B2683065 N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326839-84-2

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2683065
CAS No.: 1326839-84-2
M. Wt: 425.52
InChI Key: KJGMCYNPOMCPNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. The structure includes a furan-2-ylmethyl substitution at position 3 of the pyrimidinone ring and a sulfanyl-linked acetamide moiety attached to the 2,5-dimethylphenyl group. The presence of the furan ring and sulfanyl group may enhance electronic interactions with biological targets, while the dimethylphenyl substituent contributes to lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-5-6-14(2)17(10-13)22-18(25)12-29-21-23-16-7-9-28-19(16)20(26)24(21)11-15-4-3-8-27-15/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGMCYNPOMCPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to a class of thienopyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The molecular formula of the compound is C25H21N3O4SC_{25}H_{21}N_{3}O_{4}S with a molecular weight of 459.52 g/mol. The structure features a thienopyrimidine core linked to a furan moiety and a dimethylphenyl group, which are critical for its biological activity.

PropertyValue
Molecular Weight459.52 g/mol
Molecular FormulaC25H21N3O4S
LogP5.1847
Polar Surface Area62.565 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial properties. In vitro studies have shown effectiveness against various strains of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The minimum inhibitory concentration (MIC) values for these compounds were determined, revealing that those with specific substitutions on the thienopyrimidine ring demonstrated enhanced antimicrobial activity. For example, compounds containing a furan moiety were particularly effective against Mycobacterium tuberculosis .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thienopyrimidine derivatives. The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. For instance, structural modifications in similar compounds have been linked to increased cytotoxicity against various cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : In a study assessing the antibacterial effects of thienopyrimidine derivatives, compounds structurally related to this compound showed promising results against multidrug-resistant strains of bacteria. The study reported MIC values ranging from 0.5 to 16 µg/mL depending on the specific bacterial strain tested .
  • Anticancer Potential : Another investigation into the anticancer properties revealed that derivatives with a similar structure induced apoptosis in human cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The study emphasized the importance of substituent groups in enhancing biological activity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,5-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exhibit promising anticancer properties. Notably:

  • Mechanism of Action : The compound likely interacts with specific enzymes or receptors involved in cell signaling pathways, inhibiting cell proliferation and promoting apoptosis in cancer cells .
  • Case Studies : A study screening a drug library identified compounds with similar structures that demonstrated significant activity against various tumor cell lines . These findings suggest that the compound may serve as a lead in developing new anticancer therapies.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Biological Activity : Research has shown that thieno[3,2-d]pyrimidine derivatives can modulate inflammatory pathways effectively. The presence of the furan group enhances this activity by facilitating interactions with inflammatory mediators .

Synthesis and Characterization

The synthesis of this compound typically involves:

  • Multi-Step Reactions : Various organic reactions are utilized to build the complex structure.
  • Characterization Techniques : Techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Research Findings and Insights

Recent studies have highlighted the potential of this compound in targeting specific biological pathways:

ApplicationDescriptionReference
AnticancerInhibits cell proliferation; promotes apoptosis
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Spectral and Analytical Data

Property Target Compound (Inferred) Compound Compound
1H-NMR δ 7.5–8.2 (aromatic H), 4.3–4.5 (SCH2), 2.2 (CH3) Not reported δ 12.50 (NH), 7.82 (H-4′)
Mass Spec (m/z) ~450–470 [M+H]+ (estimated) Not reported 344.21 [M+H]+
Melting Point 180–200°C (predicted) Not reported 230°C

Key Observations :

  • The dichlorophenyl analog () exhibits a higher melting point (230°C) due to stronger intermolecular forces from chlorine atoms .
  • The target’s furan moiety may lower thermal stability compared to fluorophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.